2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H15NS/c1-2-6-13-12(5-1)10(9-15-13)8-11-4-3-7-14-11/h1-2,5-6,9,11,14H,3-4,7-8H2 |
InChI Key |
FYTLLKFBDMJVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
The Significance of Pyrrolidine Scaffolds in Medicinal Chemistry
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. google.comresearchgate.netnih.gov Its prevalence in natural products, particularly alkaloids, and its incorporation into a wide array of synthetic drugs underscore its therapeutic importance. nih.gov The significance of the pyrrolidine scaffold can be attributed to several key features:
Structural Versatility and Stereochemistry: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents. With up to four stereogenic centers, it provides a three-dimensional framework that can be tailored to interact with the chiral binding pockets of biological targets with high specificity. google.comresearchgate.netnih.gov
Pharmacological Diversity: Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities. nih.govresearchgate.net They are integral components of drugs targeting a wide range of conditions, including neurological disorders, cancer, infectious diseases, and metabolic disorders. researchgate.netmdpi.com
The following table summarizes the diverse pharmacological activities associated with various pyrrolidine-containing compounds:
| Pharmacological Activity | Examples of Pyrrolidine-Containing Compounds |
| Anticancer | Certain spirooxindole-pyrrolidine hybrids |
| Anticonvulsant | Derivatives of pyrrolidine-2,5-dione |
| Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitors |
| Antiviral | Hepatitis C virus (HCV) NS5A inhibitors |
| Anti-inflammatory | Proline derivatives |
The Role of Benzothiophene Moieties in Bioactive Compounds
Benzothiophene (B83047), a bicyclic aromatic heterocycle in which a benzene (B151609) ring is fused to a thiophene (B33073) ring, is another "privileged scaffold" in drug discovery. google.commdpi.comdiva-portal.org Its structural rigidity and electron-rich nature make it an attractive core for designing molecules that can interact with various biological targets. researchgate.net The benzothiophene moiety is a key structural component in several approved drugs and numerous investigational agents.
The biological importance of benzothiophene derivatives stems from their wide spectrum of pharmacological activities, including:
Anticancer Activity: Certain benzothiophene derivatives have been shown to inhibit tumor growth through various mechanisms, such as the inhibition of tubulin polymerization. researchgate.net
Anti-inflammatory Effects: Compounds incorporating the benzothiophene scaffold have demonstrated potent anti-inflammatory properties. google.commdpi.com
Antimicrobial and Antifungal Activity: The benzothiophene nucleus is found in compounds with significant activity against various bacterial and fungal strains. diva-portal.org
Neuroprotective and Anticonvulsant Properties: Research has indicated the potential of benzothiophene derivatives in the treatment of neurological conditions. nih.govgoogle.com
The table below highlights some of the key therapeutic applications of benzothiophene derivatives:
| Therapeutic Application | Examples of Benzothiophene-Based Drugs/Candidates |
| Osteoporosis | Raloxifene |
| Asthma | Zileuton |
| Antifungal | Sertaconazole |
| Anticancer | Investigational agents targeting various cancers |
| Anticonvulsant | Preclinical candidates |
Rationale for the Synthesis and Investigation of Hybrid Benzothiophene Pyrrolidine Systems
The development of hybrid molecules that combine two or more pharmacophores is a well-established strategy in medicinal chemistry to design novel drug candidates with potentially improved efficacy, better selectivity, or a broader spectrum of activity. The rationale for synthesizing and investigating hybrid benzothiophene-pyrrolidine systems, such as 2-(benzo[b]thiophen-3-ylmethyl)pyrrolidine, is rooted in the complementary and synergistic potential of these two scaffolds.
Recent research into structurally related compounds, specifically 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, has provided a strong impetus for exploring this chemical space. nih.govmdpi.com These studies have demonstrated that the combination of a benzothiophene (B83047) moiety with a pyrrolidine-2,5-dione core can yield compounds with potent antiseizure and antinociceptive (pain-relieving) properties. nih.govmdpi.com The underlying hypothesis is that the benzothiophene portion contributes to interactions with key biological targets, while the pyrrolidine (B122466) ring provides a versatile scaffold for optimizing physicochemical properties and spatial orientation. nih.govmdpi.com
The investigation of this compound and its derivatives is therefore driven by the prospect of discovering new chemical entities with potential applications in areas such as:
Neurological Disorders: Building upon the known anticonvulsant and neuroprotective effects of both parent scaffolds, hybrid molecules may offer novel therapeutic options for epilepsy and other neurological conditions. nih.govmdpi.com
Pain Management: The demonstrated antinociceptive activity of related hybrid compounds suggests that this class of molecules could lead to the development of new analgesics. nih.govmdpi.com
Oncology: Given the anticancer properties associated with both pyrrolidine and benzothiophene derivatives, their combination could result in synergistic or novel antitumor activities. researchgate.netmdpi.com
Infectious Diseases: The antimicrobial and antifungal potential of the individual moieties provides a strong rationale for evaluating hybrid compounds as new anti-infective agents. diva-portal.org
Mechanistic Investigations of Biological Interactions
Identification of Molecular Targets
Research into bioactive analogues of 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine has led to the identification of several potential molecular targets. A prominent example is a series of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives , which have demonstrated notable antiseizure and antinociceptive properties. mdpi.comnih.govnih.gov Binding assays conducted on these compounds suggest that their mechanism of action likely involves interaction with neuronal voltage-sensitive sodium channels (site 2) . mdpi.comnih.govnih.gov These channels are crucial for the generation and propagation of action potentials in neurons, and their modulation can significantly impact neuronal excitability.
Further diversifying the scope of molecular targets for benzo[b]thiophene-based structures, other studies have pointed towards different receptors and signaling pathways. For instance, certain benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) protein , which plays a key role in the innate immune response. nih.gov Additionally, the RhoA/ROCK pathway has been implicated as a target for some anticancer benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.gov Other research has explored the potential for benzo[b]thiophene derivatives to modulate the aggregation of amyloid-beta peptides, a process central to Alzheimer's disease pathology. researchgate.net
Ligand-Receptor Binding Affinity Studies (in vitro)
In vitro binding assays have been instrumental in elucidating the interaction of benzo[b]thiophene analogues with their molecular targets. For the aforementioned 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, studies have focused on their affinity for neuronal ion channels. nih.gov Specifically, investigations into their interaction with the site 2 of voltage-sensitive sodium channels have provided evidence for their potential mechanism of anticonvulsant action. nih.gov
While specific binding affinity constants (such as Kᵢ or IC₅₀ values) for this compound are not available, the data from its analogues underscores the importance of the benzo[b]thiophene and pyrrolidine (B122466) scaffolds in molecular recognition at the receptor level.
Modulation of Enzyme Activity
The benzo[b]thiophene nucleus is a versatile scaffold that has been incorporated into molecules designed to modulate the activity of various enzymes. For example, derivatives of this heterocyclic system have been investigated as inhibitors of enzymes such as tyrosinase , which is involved in melanin (B1238610) biosynthesis. mdpi.com The inhibition of this enzyme can have applications in cosmetics and in treating hyperpigmentation disorders.
Furthermore, some thiazine (B8601807) and benzothiazine derivatives, which can be considered structural relatives of the benzo[b]thiophene core, have been shown to decrease the activity of p38 kinase and cyclin D1 , enzymes involved in cell cycle regulation and proliferation. mdpi.com This suggests that compounds containing the benzo[b]thiophene moiety could potentially be developed as inhibitors of protein kinases, a major class of drug targets in oncology and inflammatory diseases.
Investigation of Cellular Pathways and Signaling Mechanisms
The engagement of molecular targets by benzo[b]thiophene-containing compounds can trigger a cascade of downstream cellular events. For the 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives that interact with voltage-sensitive sodium channels, the primary effect is the modulation of neuronal excitability. nih.gov By stabilizing the inactive state of these channels, these compounds can reduce the firing rate of neurons, which is a key mechanism for controlling seizures.
In a different context, benzo[b]thiophene-2-carboxamide derivatives that act as STING agonists have been shown to activate downstream signaling molecules such as TBK1 and IRF3 . nih.gov The phosphorylation of these proteins leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an innate immune response. nih.gov This signaling pathway is of significant interest for the development of novel cancer immunotherapies and vaccine adjuvants.
Comparative Analysis with Known Bioactive Analogues
A comparative analysis of this compound with its known bioactive analogues reveals a broad spectrum of potential biological activities. The structural similarity to the 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series suggests that it may also possess anticonvulsant or analgesic properties mediated through the modulation of ion channels.
The diverse bioactivities of the broader class of benzo[b]thiophene derivatives further expand the potential pharmacological profile. These activities include antimicrobial, anti-inflammatory, anticancer, and antidepressant effects. ijpsjournal.com The specific biological activity of a given derivative is determined by the nature and position of substituents on the benzo[b]thiophene core and any attached side chains.
Below is a table summarizing the biological activities and mechanisms of action for several classes of bioactive compounds containing the benzo[b]thiophene moiety.
| Compound Class | Biological Activity | Molecular Target/Mechanism |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives | Antiseizure, Antinociceptive | Interaction with neuronal voltage-sensitive sodium channels (site 2) mdpi.comnih.govnih.gov |
| Benzo[b]thiophene-2-carboxamide Derivatives | STING Agonist | Activation of the STING-TBK1-IRF3 signaling pathway nih.gov |
| Benzo[b]thiophene-3-carboxylic Acid 1,1-dioxide Derivatives | Anticancer | Targeting the RhoA/ROCK pathway nih.gov |
| Benzo[b]thiophene Acylhydrazones | Antimicrobial | (Mechanism not fully elucidated) |
| General Benzo[b]thiophene Derivatives | Anti-inflammatory, Antidepressant, Antidiabetic, etc. ijpsjournal.com | Various, depending on the specific derivative |
This comparative analysis highlights the rich medicinal chemistry of the benzo[b]thiophene scaffold and suggests that this compound could be a valuable subject for future pharmacological investigation.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine," docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
Studies on structurally related benzo[b]thiophene derivatives have demonstrated their potential to interact with a variety of biological targets, including enzymes and receptors. For instance, derivatives of benzo[b]thiophene have been investigated as inhibitors of cholinesterases, with molecular docking studies revealing key interactions within the active site of these enzymes. mdpi.com Similarly, docking studies on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have shed light on their binding modes to 5-HT1A serotonin (B10506) receptors. mdpi.com
For "this compound," a hypothetical docking study would involve placing the molecule into the binding site of a target protein. The simulation would then calculate the most stable binding poses and the associated binding energy. Key interactions would likely involve:
Hydrogen bonding: The secondary amine of the pyrrolidine (B122466) ring can act as a hydrogen bond donor or acceptor.
Pi-stacking: The aromatic benzo[b]thiophene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.
These simulations can provide a rational basis for the observed biological activity of related compounds and guide the synthesis of new derivatives with improved potency and selectivity. researchgate.net
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |
| Hydrogen Bonding | Pyrrolidine nitrogen | Aspartate, Glutamate, Serine, Threonine |
| π-π Stacking | Benzo[b]thiophene ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Entire molecule | Alanine, Valine, Leucine, Isoleucine |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of "this compound" and the stability of its complex with a target protein.
By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal:
Conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these adaptations, providing a more accurate representation of the binding event.
Binding stability: The stability of the ligand in the binding pocket can be assessed by monitoring its root-mean-square deviation (RMSD) over the simulation time. A stable binding pose will exhibit minimal fluctuations.
Water-mediated interactions: MD simulations explicitly include water molecules, allowing for the study of their role in mediating interactions between the ligand and the protein.
For "this compound," MD simulations would be essential to validate the binding poses predicted by molecular docking and to provide a deeper understanding of the energetic factors contributing to binding affinity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can provide insights into the structure, stability, and reactivity of "this compound". chemijournal.comnih.gov
DFT calculations can be used to determine a wide range of molecular properties, including:
Optimized geometry: The most stable three-dimensional structure of the molecule can be determined.
Electronic properties: The distribution of electrons in the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. nih.govbath.ac.uk
Molecular electrostatic potential (MEP): The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about its potential interaction sites.
DFT studies on related thiophene (B33073) and benzothiophene (B83047) derivatives have been used to understand their electronic structure and to correlate these properties with their observed biological activities. researchgate.netnih.gov
"this compound" possesses conformational flexibility due to the rotatable bonds in the methylpyrrolidine linker. Quantum chemical methods can be used to perform energy minimization and to explore the molecule's conformational landscape. This involves identifying the low-energy conformations of the molecule, which are the most likely to be populated at physiological temperatures. Understanding the preferred conformations is crucial for interpreting its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular descriptors that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. core.ac.uk
For a series of derivatives of "this compound," a QSAR study would involve:
Data set compilation: A set of molecules with known biological activities is required.
Descriptor calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule.
Model development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the biological activity. researchgate.net
Model validation: The predictive power of the model is assessed using various statistical metrics.
QSAR studies on benzofuran-based vasodilators and pyrrolidine derivatives have successfully identified key structural features responsible for their biological activity, demonstrating the utility of this approach in drug design. scispace.comresearchgate.net
| QSAR Descriptor Class | Examples of Descriptors | Potential Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions |
| Steric | Molecular weight, volume, surface area | Influences binding site complementarity |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices | Describes molecular shape and branching |
In silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicology) in a Mechanistic Context
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models provide a rapid and cost-effective way to assess these properties at an early stage of drug discovery. researchgate.net
For "this compound," ADMET prediction models can estimate:
Absorption: Parameters such as intestinal absorption, oral bioavailability, and blood-brain barrier permeability.
Distribution: Prediction of plasma protein binding and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. frontiersin.org
Excretion: Prediction of the likely routes of elimination from the body.
Toxicology: Assessment of potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity. nih.gov
These predictions are based on the molecule's structural features and physicochemical properties. For example, Lipinski's rule of five can be used as a preliminary filter to assess the "drug-likeness" of the compound. nih.gov Studies on related heterocyclic compounds have demonstrated the utility of in silico ADMET prediction in identifying candidates with favorable pharmacokinetic profiles.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies
The creation of diverse libraries of 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine analogs for structure-activity relationship (SAR) studies hinges on the availability of efficient and adaptable synthetic routes. While multi-step procedures for similar benzo[b]thiophene structures have been established, future work should prioritize the development of more streamlined and stereoselective methodologies. mdpi.com
Key areas for future synthetic exploration include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 position of the pyrrolidine (B122466) ring is crucial, as enantiomers often exhibit different pharmacological activities.
Late-Stage Functionalization: Implementing modern synthetic techniques such as C-H activation would allow for the direct modification of the benzo[b]thiophene and pyrrolidine cores at later stages of the synthesis, enabling rapid diversification of lead compounds.
Novel Cyclization Strategies: Exploring new cyclization reactions to construct the benzo[b]thiophene ring system could provide access to a wider range of substituted starting materials. researchgate.netresearchgate.net Electrophilic cyclization of o-alkynyl thioanisoles, for instance, has proven effective for creating 2,3-disubstituted benzo[b]thiophenes. researchgate.net
Table 1: Potential Future Synthetic Strategies
| Strategy | Description | Potential Advantage |
| Palladium-Catalyzed Cross-Coupling | Reactions like Sonogashira and Stille couplings to introduce diverse substituents onto the benzo[b]thiophene core. researchgate.net | High functional group tolerance and ability to form carbon-carbon bonds efficiently. |
| Organocatalysis | Use of small organic molecules to catalyze the enantioselective formation of the pyrrolidine ring. | Avoids metal contamination and often provides high stereoselectivity. |
| Flow Chemistry | Performing multi-step syntheses in continuous flow reactors. | Improved reaction control, safety, and scalability for library production. |
Exploration of Undiscovered Biological Targets and Pathways
While analogs of benzo[b]thiophene-pyrrolidine have shown promise as antiseizure and antinociceptive agents, potentially by interacting with voltage-sensitive sodium channels, the full biological activity spectrum of the this compound scaffold remains largely unexplored. mdpi.comnih.gov The broader benzo[b]thiophene class of compounds has been associated with a wide range of biological activities, suggesting numerous avenues for investigation. nih.govnih.gov
Future research should focus on:
Broad-Spectrum Screening: Evaluating the compound and its derivatives against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or metabolic diseases. The antidepressant potential is also a key area, given that some benzo[b]thiophene derivatives have shown affinity for serotonin (B10506) receptors and transporters. unav.edu
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired physiological effect without a preconceived target. This unbiased approach can uncover entirely new mechanisms of action and therapeutic applications.
Target Deconvolution: For active compounds identified through phenotypic screening, employing techniques like chemical proteomics and affinity chromatography to isolate and identify their specific molecular targets within the cell.
Table 2: Potential Biological Targets for Future Investigation
| Target Class | Specific Examples | Potential Therapeutic Area |
| Ion Channels | Voltage-gated sodium and calcium channels | Epilepsy, Neuropathic Pain nih.govnih.gov |
| Enzymes | Topoisomerase I, Tubulin | Oncology nih.gov |
| Serotonin Receptors/Transporters | 5-HT7R, SERT | Depression, Anxiety Disorders unav.edu |
| Bacterial Proteins | Various essential enzymes | Infectious Diseases nih.gov |
Application of Advanced Computational Design Strategies
Computational chemistry and molecular modeling are indispensable for accelerating the drug discovery process. These in silico tools can provide profound insights into how this compound derivatives interact with biological targets, thereby guiding the design of more potent and selective molecules.
Future computational efforts should include:
Molecular Docking and Dynamics: Simulating the binding of designed analogs to the three-dimensional structures of potential protein targets. This can predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of the compounds with their biological activity. These models can be used to predict the activity of virtual compounds before they are synthesized.
Analog Series-Based (ASB) Scaffolding: Employing computational methods to systematically analyze and generalize the core scaffold, identifying key substitution points for modification to maximize coverage of relevant chemical space and improve target engagement. nih.govresearchgate.net
Table 3: Application of Computational Strategies
| Computational Method | Objective | Expected Outcome |
| Molecular Docking | Predict the binding pose and affinity of ligands in a target's active site. | Prioritization of compounds for synthesis; rational design of modifications to improve binding. |
| Molecular Dynamics Simulations | Simulate the movement of the ligand-protein complex over time. | Assessment of binding stability and the role of conformational changes. nih.gov |
| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of compounds with poor drug-like properties. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features necessary for biological activity. | A template for designing novel compounds or searching databases for new scaffolds. |
Combinatorial Chemistry and High-Throughput Screening Initiatives
To efficiently explore the vast chemical space surrounding the this compound scaffold, a combination of combinatorial chemistry and high-throughput screening (HTS) is essential. combichemistry.com This approach allows for the rapid synthesis and evaluation of large, diverse libraries of related compounds. researchgate.net
The implementation of this strategy would involve:
Library Design: Designing a combinatorial library where different chemical building blocks are systematically varied at specific positions on the benzo[b]thiophene and pyrrolidine rings.
Parallel Synthesis: Developing a robust solid-phase or solution-phase synthetic methodology that is amenable to automation, allowing for the simultaneous synthesis of hundreds or thousands of distinct compounds. researchgate.net
High-Throughput Screening (HTS): Screening the synthesized library against a panel of biological assays to identify "hits"—compounds that exhibit significant activity for a particular target or phenotype. combichemistry.combenthamscience.com This integration of modern chemistry and pharmacology is a cornerstone of contemporary drug discovery. combichemistry.com
Table 4: Illustrative Combinatorial Library Design
| Scaffold Position | R1 (on Pyrrolidine Nitrogen) | R2 (on Benzo[b]thiophene Ring) | R3 (on Benzo[b]thiophene Ring) |
| Building Blocks | - H- Methyl- Benzyl- Acetyl | - H- Fluoro- Chloro- Methoxy (B1213986) | - H- Methyl- Cyano- Trifluoromethyl |
| Resulting Library | A matrix of compounds combining each R1 with each R2 and R3 to generate a diverse set for screening. |
Q & A
Q. What are the optimal synthetic routes for 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine, and how can reaction conditions be systematically optimized?
- Methodological Answer :
Synthesis typically involves coupling benzo[b]thiophene derivatives with pyrrolidine precursors via alkylation or reductive amination. To optimize yield and purity, employ Design of Experiments (DoE) principles to vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can identify critical factors like reaction time (60–120 min) and stoichiometric ratios (1:1.2–1:1.5 substrate:catalyst) . Post-reaction, purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%). Validate intermediates using LC-MS and NMR .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodological Answer :
Combine multidimensional spectroscopy :- 1H/13C NMR : Assign peaks to confirm the benzothiophene-pyrrolidine linkage (e.g., δ 3.2–3.8 ppm for pyrrolidine protons adjacent to the benzothiophene methyl group) .
- IR Spectroscopy : Identify characteristic stretches (e.g., C-S at 650–700 cm⁻¹, N-H in pyrrolidine at 3300 cm⁻¹) .
- X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity in crystalline derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer :
Prioritize receptor-binding assays (e.g., GPCRs or serotonin receptors due to structural analogs ) and enzyme inhibition studies (e.g., kinases or proteases). Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities (KD values). For cytotoxicity, employ MTT or CellTiter-Glo assays in HEK-293 or HepG2 cell lines, noting IC50 values at 24–72 hr .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound analogs?
- Methodological Answer :
Discrepancies often arise from assay conditions (pH, buffer composition) or compound purity. Standardize protocols across labs using reference compounds (e.g., serotonin receptor antagonists). Cross-validate with orthogonal techniques:
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
Use in silico ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. Refine predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess membrane permeation rates. Validate experimentally via:
Q. How can enantioselective synthesis of chiral derivatives be achieved, and what analytical methods validate enantiomeric excess?
- Methodological Answer :
Employ asymmetric catalysis (e.g., chiral palladium complexes or organocatalysts) during key steps like C-C bond formation. Monitor enantiomeric excess (ee) via:- Chiral HPLC (Chiralpak columns, hexane/isopropanol mobile phase).
- Circular dichroism (CD) spectroscopy for optically active intermediates .
- NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereotopic protons .
Q. What mechanistic studies are recommended to elucidate off-target effects or toxicity in vivo?
- Methodological Answer :
Conduct transcriptomic profiling (RNA-seq) in treated cell lines to identify dysregulated pathways. Pair with chemical proteomics (activity-based protein profiling, ABPP) to map unintended protein interactions. For in vivo models, use toxicogenomics (rodent liver/kidney histopathology + serum metabolomics) to correlate findings with clinical chemistry data (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
